4-tert-Butoxy-2-butanone
Description
Properties
IUPAC Name |
4-[(2-methylpropan-2-yl)oxy]butan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-7(9)5-6-10-8(2,3)4/h5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALDOTPGPCPLNEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCOC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-tert-Butoxy-2-butanone typically involves the reaction of tert-butyl alcohol with butanone in the presence of an acid catalyst. The reaction proceeds via the formation of an intermediate, which then undergoes dehydration to yield the final product. Commonly used acid catalysts include sulfuric acid and hydrochloric acid.
Industrial Production Methods: In industrial settings, the production of 4-tert-Butoxy-2-butanone is scaled up using continuous flow reactors. This method ensures a consistent supply of the compound while maintaining high purity and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: 4-tert-Butoxy-2-butanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenating agents like phosphorus tribromide or thionyl chloride can facilitate substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Halogenated derivatives and other substituted compounds.
Scientific Research Applications
4-tert-Butoxy-2-butanone finds applications in various fields of scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound is employed in biochemical assays and as a precursor in the synthesis of biologically active molecules.
Medicine: Research into its potential therapeutic applications is ongoing, with studies exploring its use in drug development.
Industry: It is utilized in the manufacture of specialty chemicals, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 4-tert-Butoxy-2-butanone involves its interaction with specific molecular targets and pathways. The tert-butoxy group can undergo hydrolysis, releasing butanone and tert-butyl alcohol. These products can then participate in various biochemical pathways, influencing cellular processes and metabolic functions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 4-tert-Butoxy-2-butanone with structurally related ketones, emphasizing substituent effects on physical properties, reactivity, and safety.
Key Comparative Insights:
- Substituent Effects on Polarity: The tert-butoxy group in 4-tert-Butoxy-2-butanone reduces polarity compared to acetoxy (4-Acetoxy-2-butanone) or benzyloxy (4-Benzyloxy-2-butanone), favoring solubility in nonpolar solvents . Aromatic substituents (e.g., phenyl in 4-Phenyl-2-butanone) enhance molecular weight and UV activity, making them suitable for analytical applications .
- Reactivity and Stability: Steric hindrance from tert-butoxy may slow nucleophilic attacks at the carbonyl group, improving stability under basic conditions compared to less hindered analogs. Nitro- or phenolic derivatives (e.g., 4-TERT-BUTYL-2-NITRO PHENOL) exhibit higher reactivity and toxicity, necessitating specialized handling .
- 4-Phenyl-2-butanone is classified as a low-risk laboratory chemical, whereas phenolic analogs pose significant environmental and health hazards .
Biological Activity
4-tert-Butoxy-2-butanone (CAS Number: 51930-93-9) is an organic compound that has gained attention for its diverse biological activities and applications in synthetic organic chemistry. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by data tables and relevant research findings.
4-tert-Butoxy-2-butanone is classified as a tertiary butyl ester, characterized by the presence of a tert-butoxy group. Its molecular formula is , and it is often utilized in the synthesis of various biologically active compounds.
The biological activity of 4-tert-butoxy-2-butanone can be attributed to several mechanisms:
- Synthesis of Biologically Active Molecules : It serves as a precursor in the synthesis of various bioactive compounds, including pharmaceuticals and agrochemicals.
- Reactivity in Organic Synthesis : The compound participates in reactions such as free radical bromination, nucleophilic substitution, and oxidation, which are critical for generating complex organic molecules.
Biochemical Pathways
4-tert-butoxy-2-butanone is involved in several biochemical pathways:
- Oxidation : It can be oxidized to form carboxylic acids or ketones.
- Reduction : Reduction reactions convert it into alcohols or alkanes.
- Substitution : The tert-butoxy group can be substituted with other functional groups under specific conditions.
Biological Activity
The compound's biological activity has been evaluated through various studies:
- Antibacterial Activity : Research indicates that derivatives of similar compounds exhibit significant antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli. For instance, bromolactone derivatives derived from 4-tert-butoxy-2-butanone showed bacteriostatic effects against Gram-positive bacteria .
- Toxicological Profile : A comprehensive toxicological profile indicates potential health hazards associated with exposure to 2-butanone derivatives, including respiratory and neurological effects. Studies have shown varying degrees of toxicity depending on the route of exposure (inhalation, oral, dermal) .
Case Studies
Several studies highlight the implications of 4-tert-butoxy-2-butanone in biological systems:
Pharmacokinetics
The pharmacokinetic properties of 4-tert-butoxy-2-butanone suggest significant bioavailability due to its structural characteristics. The compound's stability and reactivity facilitate its absorption and distribution within biological systems, making it a valuable candidate for further research in drug development.
Applications
The applications of 4-tert-butoxy-2-butanone span multiple fields:
- Synthetic Organic Chemistry : Used as a solvent and reagent in the preparation of complex molecules.
- Biochemical Assays : Employed for evaluating biological activities of various compounds.
- Pharmaceutical Research : Investigated for potential therapeutic applications due to its bioactive properties.
- Industrial Use : Utilized in manufacturing specialty chemicals, coatings, and adhesives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
